molecular formula C14H15BO3 B1527161 5-(Benzyloxy)-2-methylphenylboronic acid CAS No. 1451391-56-2

5-(Benzyloxy)-2-methylphenylboronic acid

Cat. No.: B1527161
CAS No.: 1451391-56-2
M. Wt: 242.08 g/mol
InChI Key: PHZUZAMBWZEFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C14H15BO3 and its molecular weight is 242.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Phenylboronic acid and benzoxaborole derivatives have been investigated for their antiproliferative and proapoptotic activities against cancer cells. For instance, simple phenylboronic acids and benzoxaboroles exhibit strong antiproliferative effects, particularly against ovarian cancer cells, by inducing cell cycle arrest and apoptosis. Compounds such as 2-fluoro-6-formylphenylboronic acid and 3-morpholino-5-fluorobenzoxaborole show significant activity, suggesting a phase cycle-specific mechanism of action, which supports their further exploration as potential anticancer agents (Psurski et al., 2018).

Targeted Drug Delivery

Phenylboronic acid-functionalized micelles demonstrate the potential for targeted drug delivery, particularly to cancer cells. For example, phenylboronic acid groups on the surface of Pluronic-PMCC-BA micelles can recognize HepG2 liver cancer cells, promoting enhanced drug uptake by these cells. This finding indicates that phenylboronic acid-functionalized materials could be promising for the development of targeted drug delivery systems (Zhang et al., 2013).

Organic Synthesis and Catalysis

In the field of organic synthesis, phenylboronic acids are utilized in catalytic reactions and as building blocks for complex molecules. For instance, cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, derived from phenylboronic acids, show high catalytic activity in Suzuki cross-coupling reactions. These complexes are not only efficient catalysts but also exhibit luminescent properties, which can be useful in photophysical studies (Kozlov et al., 2008).

Properties

IUPAC Name

(2-methyl-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZUZAMBWZEFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.